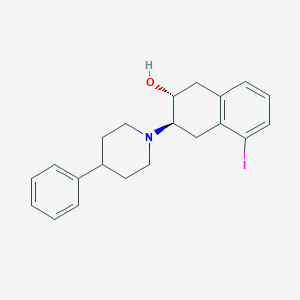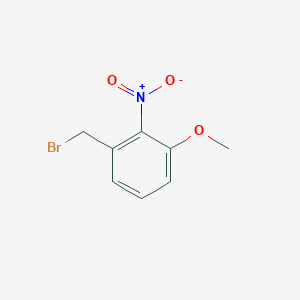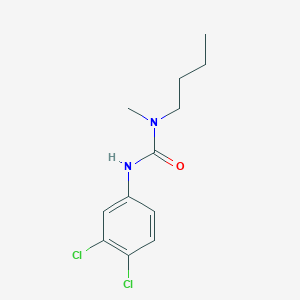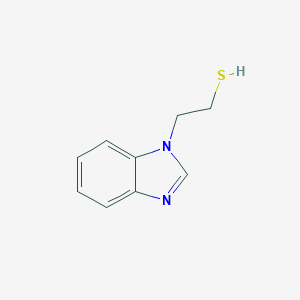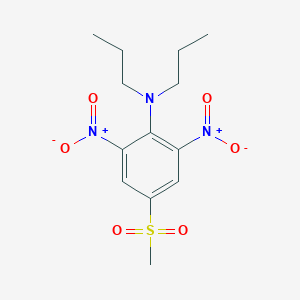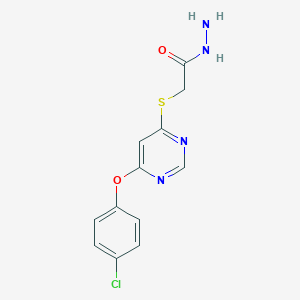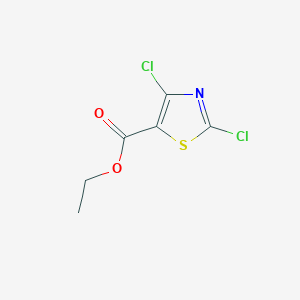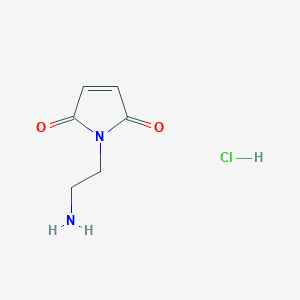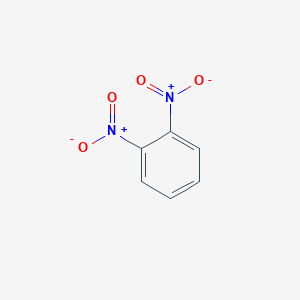
1,1'-Dimethyl-4,4'-bipyridiniumdichloridhydrat
Übersicht
Beschreibung
Paraquat, or N,N′-dimethyl-4,4′-bipyridinium dichloride, is an organic compound with the chemical formula [(C6H7N)2]Cl2 . It is classified as a viologen, a family of redox-active heterocycles of similar structure . This salt is one of the most widely used herbicides . It is quick-acting and non-selective, killing green plant tissue on contact .
Molecular Structure Analysis
The molecular structure of Paraquat is based on two pyridine rings connected by a bridge of two methylene groups at the para position . The compound is often found in its dichloride form, which contributes to its solubility in water .Chemical Reactions Analysis
Paraquat is a well-known electron acceptor . Its mode of action involves the destruction of plant tissue, via disruption of photosynthesis process and rupturing cell membranes leading to desiccation of foliage .Physical And Chemical Properties Analysis
Paraquat is a yellow solid with a faint, ammonia-like odor . It has a high solubility in water and a density of 1.25 g/cm3 . The melting point is between 175 to 180 °C, and it has a boiling point greater than 300 °C . The molar mass is 257.16 g·mol−1 .Wissenschaftliche Forschungsanwendungen
Landwirtschaft: Herbizid-Wirksamkeit
1,1'-Dimethyl-4,4'-bipyridiniumdichloridhydrat: wird unter dem Handelsnamen Gramoxone häufig als Kontakt-Herbizid verwendet . Seine Wirksamkeit in der Unkrautbekämpfung ist gut dokumentiert und bietet eine robuste Lösung für die landwirtschaftliche Produktivität.
Umweltwissenschaften: Abwasserbehandlung
Die photochemischen Eigenschaften dieser Verbindung werden in Abwasserbehandlungsprozessen genutzt. Es hilft beim Abbau von Schadstoffen und bietet eine Methode zur Umweltbereinigung .
Analytische Chemie: Chromatographiestandards
In der analytischen Chemie, insbesondere in der Hochleistungsflüssigkeitschromatographie (HPLC) und der Gaschromatographie (GC), dient This compound als Standard für die Methodenkalibrierung und die Substanzidentifizierung .
Materialwissenschaft: Quantenpunktforschung
Diese Verbindung ist ein wirksames Elektronenübertragungsmittel und liefert wertvolle Erkenntnisse über die Dynamik des angeregten Zustands von Quantenpunktmaterialien. Diese Anwendung ist entscheidend für die Entwicklung fortschrittlicher Materialien mit potenziellen elektronischen und photonischen Anwendungen .
Nanotechnologie: Synthese von Nanokatalysatoren
This compound: wirkt als Mediator bei der Synthese von ultrasmall bimetallischen PdAg-Nanokatalysatoren. Diese Katalysatoren sind aufgrund ihrer Anwendungen in verschiedenen chemischen Reaktionen und industriellen Prozessen von Bedeutung .
Elektronik: Lichtemittierende Polymere
Die Verbindung wird bei der Entwicklung von lichtemittierenden Polymeren (LEPs) verwendet, die eine Reihe von Anwendungen haben, darunter Sensoren, flexible LED-Displays, Beleuchtungsgeräte, optische Pumplaser und möglicherweise Polymer-Diodenlaser .
Wirkmechanismus
). . This process ultimately halts photosynthesis and leads to cell death.
Biochemical Pathways
The primary biochemical pathway affected by methyl viologen is the photosynthetic electron transport chain. By diverting electrons from PSI, it disrupts the normal flow of electrons, preventing the synthesis of ATP and NADPH, which are essential for the Calvin cycle. The accumulation of ROS further damages cellular components, leading to lipid peroxidation, protein denaturation, and DNA damage .
Pharmacokinetics
In plants, methyl viologen is rapidly absorbed and translocated to the chloroplasts. Its absorption, distribution, metabolism, and excretion (ADME) properties in humans and animals are of significant concern due to its high toxicity. Upon ingestion, it is absorbed through the gastrointestinal tract and distributed throughout the body. It is poorly metabolized and primarily excreted unchanged in the urine. The compound’s high toxicity is attributed to its ability to generate ROS, leading to multi-organ failure .
Result of Action
At the molecular level, the generation of ROS by methyl viologen leads to oxidative damage to lipids, proteins, and nucleic acids. At the cellular level, this results in membrane disruption, loss of cellular integrity, and cell death. In plants, this manifests as rapid wilting and desiccation of foliage. In humans and animals, exposure can lead to severe respiratory distress, renal failure, and death .
Action Environment
Environmental factors such as light, temperature, and oxygen levels significantly influence the efficacy and stability of methyl viologen. Light is essential for its activation, as it relies on the photosynthetic electron transport chain. Higher temperatures can enhance its activity by increasing the rate of electron transfer and ROS production. Oxygen availability is crucial for the generation of superoxide anions. Additionally, environmental pH and the presence of other chemicals can affect its stability and reactivity .
Safety and Hazards
Paraquat is toxic and poses an environmental hazard . It is fatal if inhaled and may cause respiratory irritation . It is suspected of damaging fertility or the unborn child . It causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .
Biochemische Analyse
Biochemical Properties
Methyl viologen dichloride hydrate plays a role in various biochemical reactions. It serves as an electron acceptor and transfer catalyst in redox reactions
Cellular Effects
Methyl viologen dichloride hydrate has been found to not cause any cellular toxicity or changes in mitochondrial membrane potential . It can disrupt the photosynthesis process and rupture cell membranes leading to desiccation of foliage .
Molecular Mechanism
The molecular mechanism of action of Methyl viologen dichloride hydrate involves the destruction of plant tissue, via disruption of the photosynthesis process and rupturing cell membranes leading to desiccation of foliage .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for '4,4'-Bipyridinium, 1,1'-dimethyl-, dichloride, hydrate' involves the reaction of 4,4'-Bipyridine with methyl chloride followed by reaction with hydrochloric acid and water to form the final product.", "Starting Materials": [ "4,4'-Bipyridine", "Methyl chloride", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: 4,4'-Bipyridine is reacted with excess methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1,1'-dimethyl-4,4'-bipyridinium chloride.", "Step 2: The resulting product from step 1 is then reacted with hydrochloric acid to form 1,1'-dimethyl-4,4'-bipyridinium dichloride.", "Step 3: The final step involves the addition of water to the product from step 2 to form '4,4'-Bipyridinium, 1,1'-dimethyl-, dichloride, hydrate'." ] } | |
CAS-Nummer |
75365-73-0 |
Molekularformel |
C12H16ClN2O+ |
Molekulargewicht |
239.72 g/mol |
IUPAC-Name |
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;chloride;hydrate |
InChI |
InChI=1S/C12H14N2.ClH.H2O/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;;/h3-10H,1-2H3;1H;1H2/q+2;;/p-1 |
InChI-Schlüssel |
FBOZSZWVHGMOSX-UHFFFAOYSA-M |
SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.O.[Cl-].[Cl-] |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.O.[Cl-] |
Piktogramme |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Synonyme |
1.1-Dimethyl-4.4-bipyridinium dichloride, CAS 1910-42-5 (ANHYDROUS) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Methyl viologen dichloride hydrate acts as a strong oxidizing agent within plant cells. [] It disrupts photosynthesis by accepting electrons from photosystem I, subsequently transferring these electrons to molecular oxygen. This process generates reactive oxygen species (ROS) like superoxide radicals, leading to oxidative stress. [] This stress damages cellular components and can ultimately lead to cell death. [, ]
A: Litchi trees require low temperatures to initiate flowering. Studies have shown that methyl viologen dichloride hydrate, by inducing oxidative stress, can actually promote flowering in Litchi chinensis. [, , ] This suggests a potential link between ROS signaling and the flowering pathway in this plant species. Researchers have utilized methyl viologen dichloride hydrate to investigate the genes and molecular mechanisms involved in this process. [, , ]
A: N,N'-dimethylthiourea (DMTU) is a known ROS scavenger. [] Researchers use it alongside methyl viologen dichloride hydrate to confirm if the observed effects are indeed due to ROS generation. For instance, in Litchi chinensis, DMTU application was found to repress the flowering-promoting effects of methyl viologen dichloride hydrate, supporting the hypothesis that ROS plays a crucial role in this process. []
A: Interestingly, while methyl viologen dichloride hydrate induces cell death, research indicates that riboflavin plays a role in mediating this toxicity. [] Specifically, riboflavin appears to regulate the entry of hydrogen peroxide into cells, influencing the degree of oxidative damage caused by methyl viologen dichloride hydrate. [] This highlights a novel interaction between a vitamin and a known toxic compound.
A: The discovery of SLC52A2's involvement suggests that riboflavin levels within a cell could potentially influence its susceptibility to methyl viologen dichloride hydrate toxicity. [] This finding opens up avenues for further research into potential therapeutic interventions for paraquat poisoning, which currently has limited treatment options.
A: By analyzing gene expression changes in response to methyl viologen dichloride hydrate treatment, researchers can gain insights into the molecular pathways involved in stress response. [, ] For example, in Litchi chinensis, transcriptome analysis revealed the upregulation of genes related to plant hormone biosynthesis, ROS-specific transcription factors, stress response, and flowering. [, , ] This information sheds light on how plants react to oxidative stress at a molecular level.
A: In Litchi chinensis, rudimentary leaves within the panicles were found to be particularly sensitive to methyl viologen dichloride hydrate-induced senescence. [, ] This finding suggests that these leaves might play a role in regulating inflorescence development under stress conditions. [] By studying these specific leaves, researchers can potentially uncover unique aspects of the plant's stress response mechanism.
A: Yes, research has investigated the quenching effect of methyl viologen dichloride hydrate on the photoluminescence of porous silicon nanoparticles. [] This work explores its potential application in distinguishing static and dynamic quenching mechanisms, with implications for developing optical sensors for various analytes. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



